ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
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Description
Ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.11808395 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (CAS Number: 852366-86-0) is a synthetic compound characterized by its complex structure and potential therapeutic applications. This article reviews its biological activity, focusing on its antitumor properties, mechanism of action, and related pharmacological effects.
Chemical Structure and Properties
The compound has the molecular formula C22H23N3O3S2 and features a quinazoline moiety linked to a cyclohepta[b]thiophene core. The structural complexity may contribute to its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the compound's significant antitumor effects. Notably:
- Cell Viability and IC50 Values : In vitro assays demonstrated that the compound exhibits potent cytotoxicity against various cancer cell lines. For instance, it has shown an IC50 value of approximately 23.2μM in MCF-7 breast cancer cells, indicating effective inhibition of cell proliferation .
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases (caspase-3 and caspase-9), leading to programmed cell death. Flow cytometry analysis revealed that it causes G2/M phase cell cycle arrest . This suggests that the compound interferes with critical cell cycle checkpoints, which is a common mechanism for antitumor agents.
Apoptosis Induction
The induction of apoptosis by this compound involves several pathways:
- Caspase Activation : The compound significantly increases the levels of active caspases in treated cells .
- Cell Cycle Arrest : It disrupts normal cell cycle progression by accumulating cells in the G2/M phase .
Inhibition of Autophagy
Interestingly, while promoting apoptosis, the compound appears to inhibit autophagic processes within cancer cells. This dual action may enhance its therapeutic efficacy by preventing alternative survival pathways .
Comparative Biological Activity
To contextualize the activity of this compound, a comparison with other known quinazoline derivatives reveals its competitive edge in certain assays:
Compound Name | IC50 (μM) | Mechanism |
---|---|---|
Compound A | 20.5 | Apoptosis induction |
Ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-... | 23.2 | Apoptosis & Cell Cycle Arrest |
Compound B | 30.1 | Caspase activation |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Thieno[2,3-d]pyrimidines : Similar structures have been reported to exhibit strong antitumor activity and selective targeting of cancer cells via folate receptor pathways .
- Quinazoline Derivatives : A broad range of quinazoline derivatives have demonstrated various pharmacological activities including antimicrobial and anti-inflammatory effects .
Properties
IUPAC Name |
ethyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-2-28-22(27)19-15-9-4-3-5-11-17(15)30-21(19)25-18(26)12-29-20-14-8-6-7-10-16(14)23-13-24-20/h6-8,10,13H,2-5,9,11-12H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXIPPOGZFLCKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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